molecular formula C17H13ClN6OS2 B2586678 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 898469-43-7

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2586678
M. Wt: 416.9
InChI Key: WDTFQSOLUUYTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13ClN6OS2 and its molecular weight is 416.9. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research demonstrates that derivatives of 1,2,4-triazole, like the compound , exhibit significant antibacterial and antifungal activities. For example, compounds with a 1,2,4-triazole ring system have been synthesized and shown to possess in-vitro antibacterial and antifungal properties, as well as anti-tuberculosis activity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Enzyme Inhibition Potential

Some derivatives related to the compound have been evaluated for their potential in inhibiting enzymes. These compounds have shown activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase (Rehman et al., 2013).

Antitumor Activity

Several derivatives of 1,2,4-triazole, similar to the compound , have been synthesized and evaluated for their antitumor activities. These studies indicate the potential of these compounds in inhibiting the growth of various cancer cell lines, showing promising results in this field (Ghorab et al., 2015).

Insecticidal Applications

Research also indicates the potential use of 1,2,4-triazole derivatives in agriculture, particularly as insecticidal agents. Some studies have focused on evaluating the insecticidal efficacy of these compounds against pests such as the cotton leafworm (Fadda et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

Furthermore, some benzothiazolinone acetamide analogs, which share a structural similarity with the compound , have been studied for their photovoltaic efficiency and ligand-protein interactions. These studies provide insights into the potential use of these compounds in dye-sensitized solar cells and their interactions with biological targets (Mary et al., 2020).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6OS2/c18-13-5-3-12(4-6-13)15-21-22-17(24(15)23-8-1-2-9-23)27-11-14(25)20-16-19-7-10-26-16/h1-10H,11H2,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTFQSOLUUYTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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